molecular formula C11H10N2O3 B15044727 1-ethyl-6-nitroquinolin-2(1H)-one

1-ethyl-6-nitroquinolin-2(1H)-one

Cat. No.: B15044727
M. Wt: 218.21 g/mol
InChI Key: MQDFWIDPJVANIL-UHFFFAOYSA-N
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Description

1-ethyl-6-nitroquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an ethyl group at the first position, a nitro group at the sixth position, and a keto group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-nitroquinolin-2(1H)-one typically involves the nitration of 1-ethylquinolin-2(1H)-one. The nitration reaction can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the sixth position.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

    Reduction: 1-ethyl-6-aminoquinolin-2(1H)-one.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation: 1-carboxy-6-nitroquinolin-2(1H)-one.

Scientific Research Applications

1-ethyl-6-nitroquinolin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.

    Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.

    Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-ethyl-6-nitroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity, or modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-ethylquinolin-2(1H)-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-nitroquinolin-2(1H)-one: Lacks the ethyl group, which may affect its biological activity and solubility.

    1-ethyl-6-aminoquinolin-2(1H)-one: Formed by the reduction of 1-ethyl-6-nitroquinolin-2(1H)-one, has different chemical and biological properties.

Uniqueness

This compound is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

1-ethyl-6-nitroquinolin-2-one

InChI

InChI=1S/C11H10N2O3/c1-2-12-10-5-4-9(13(15)16)7-8(10)3-6-11(12)14/h3-7H,2H2,1H3

InChI Key

MQDFWIDPJVANIL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC1=O)C=C(C=C2)[N+](=O)[O-]

solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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